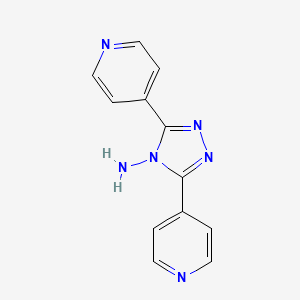

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

Descripción

Propiedades

IUPAC Name |

3,5-dipyridin-4-yl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c13-18-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXLKHXFCBAVDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(N2N)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

Introduction

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic organic compound that has garnered interest in the fields of coordination chemistry and materials science. Its structure, featuring a central 1,2,4-triazole ring substituted with two pyridin-4-yl groups and an amine group, allows it to act as a versatile ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. This technical guide provides a comprehensive overview of its crystal structure, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development.

Crystallographic Data

The crystal structure of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine has been determined by single-crystal X-ray diffraction. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 197458.[1][2] The key parameters of the crystal structure are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₀N₆ |

| Formula Weight | 238.25 |

| CCDC No. | 197458 |

| Publication | Acta Crystallographica Section E: Structure Reports Online, 58 (8), o854-o855 (2002) |

Note: Detailed atomic coordinates, bond lengths, and angles are available in the associated CIF file from the CCDC.

Experimental Protocols

The synthesis and crystallization of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine can be achieved through a one-pot solvothermal method.[3] The following table outlines a typical experimental protocol.

| Step | Procedure |

| 1. Reactant Preparation | In a 25 mL Teflon-lined autoclave, combine 4-cyanopyridine (2.6 g, 25 mmol), hydrazine monohydrate (79%, 3 mL), deionized water (8 mL), and ethanol (1 mL).[3] |

| 2. Solvothermal Synthesis | Seal the autoclave and heat it to 120 °C for 48 hours.[3] |

| 3. Crystallization | Allow the autoclave to cool slowly to room temperature (22 °C) to facilitate the formation of crystals.[3] |

| 4. Isolation and Purification | Isolate the resulting pale brownish-orange crystals by filtration. Wash the crystals with deionized water and acetone, then dry them under a vacuum.[3] |

| 5. Characterization | The final product can be characterized by single-crystal X-ray diffraction, FT-IR spectroscopy, and elemental analysis.[3] |

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine.

Biological Activity

While the primary interest in 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine has been in materials science, derivatives of 1,2,4-triazoles are known to exhibit a range of biological activities. Some studies have reported anticonvulsant properties for certain 4-amino-4H-1,2,4-triazole derivatives.[4] However, specific biological studies on 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine are not extensively reported in the current literature. Further research in this area could reveal potential applications in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | C12H10N6 | CID 570409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The continuing transformation of Acta Crystallographica Section E and the launch of IUCrData - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PMC Journal List - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the heterocyclic compound 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine. This molecule is of significant interest in the fields of coordination chemistry, materials science, and medicinal chemistry due to its versatile structure.

Core Physical and Chemical Properties

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine, also known by its synonym 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, is a solid, nitrogen-rich organic compound. Its structure, featuring a central 1,2,4-triazole ring flanked by two pyridyl groups, makes it an excellent candidate as a ligand for the formation of coordination complexes and metal-organic frameworks (MOFs).

Table 1: Physical and Chemical Properties of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₆ | [1] |

| Molecular Weight | 238.25 g/mol | [1] |

| Appearance | Pale brownish-orange crystals | [2] |

| Melting Point | 335-340 °C (decomposes) | |

| Solubility | Soluble in DMSO | [2][3] |

| CAS Number | 38634-05-8 | [1] |

Spectroscopic Data

Detailed spectroscopic analysis confirms the molecular structure of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine.

Table 2: Spectroscopic Data for 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

| Technique | Key Peaks/Shifts | Source(s) |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.79 (d, J = 5.5 Hz, 4H, pyridyl-H), 8.07 (d, J = 5.6 Hz, 4H, pyridyl-H), 6.51 (s, 2H, -NH₂) | [2] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 153.0 (triazole ring C), 150.1 (pyridyl C-ortho), 133.9 (pyridyl C-meta), 122.0 (pyridyl C attached to triazole) | [2][3] |

| FT-IR (cm⁻¹) | 3528, 3333, 3215 (N-H stretching), 3085, 2885 (C-H stretching), 1632, 1602 (C=N and C=C stretching) | [2] |

Experimental Protocols

Synthesis of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

A documented method for the synthesis of this compound involves a one-pot reaction under hydrothermal conditions.[2]

Materials:

-

4-Cyanopyridine

-

Hydrazine monohydrate (79%)

-

Water

-

Ethanol

-

Acetone

-

Teflon-lined autoclave (25 mL)

Procedure:

-

In a 25 mL Teflon-lined autoclave, combine 4-cyanopyridine (2.6 g, 25 mmol), hydrazine monohydrate (3 mL, 79%), water (8 mL), and ethanol (1 mL).

-

Seal the autoclave and heat it at 120 °C for 48 hours.

-

Allow the autoclave to cool slowly to room temperature (22 °C).

-

Isolate the resulting pale brownish-orange crystals by filtration.

-

Wash the crystals with water and then with acetone.

-

Dry the purified product in vacuo.

This procedure yields approximately 1.17 g (39.4%) of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine.[2]

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

The ditopic nature of the pyridyl groups and the coordinating potential of the triazole and amino functionalities make 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine an excellent building block for the construction of metal-organic frameworks (MOFs). These porous materials have applications in gas storage, separation, and catalysis.

Experimental Protocol: Synthesis of a Zinc-Based MOF

The following is a representative procedure for the synthesis of a zinc-based MOF using 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine as a linker.

Materials:

-

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (bpt)

-

2,5-thiophenedicarboxylic acid (H₂tdc)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N'-dimethylformamide (DMF)

-

Glass vial (20 mL)

Procedure:

-

In a 20 mL glass vial, dissolve 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (specific amount depends on desired stoichiometry).

-

Add 2,5-thiophenedicarboxylic acid as a co-linker.

-

Add zinc nitrate hexahydrate as the metal source.

-

Add N,N'-dimethylformamide (DMF) as the solvent.

-

Seal the vial and place it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours) to allow for solvothermal synthesis.

-

After cooling to room temperature, crystals of the MOF are formed.

-

The crystals are then washed with fresh DMF to remove unreacted starting materials.

Potential for Biological Activity

While specific biological activity data for 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is not extensively reported in the literature, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. These include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6] The presence of pyridyl moieties may further modulate this activity.

Generalized Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method)

This is a representative protocol for assessing the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compound (3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotic (e.g., ciprofloxacin)

-

DMSO (for stock solution)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension.

-

Include positive controls (bacteria in MHB without the compound) and negative controls (MHB with the compound but no bacteria).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Generalized Experimental Protocol for Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This is a common preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Materials:

-

Test compound

-

Experimental animals (e.g., mice or rats)

-

Vehicle (e.g., saline with a small amount of Tween 80)

-

Standard anticonvulsant drug (e.g., phenytoin)

-

Corneal electrodes

-

An electroshock apparatus

Procedure:

-

Administer the test compound to a group of animals at various doses (e.g., intraperitoneally or orally).

-

Administer the vehicle to a control group and the standard drug to a positive control group.

-

After a set period (e.g., 30-60 minutes), subject each animal to a short, supramaximal electrical stimulus through corneal electrodes.

-

Observe the animals for the presence or absence of a tonic hindlimb extension, which is indicative of a seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is recorded as a measure of its anticonvulsant activity.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, can be calculated.

Conclusion

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is a versatile heterocyclic compound with well-defined physical and chemical properties and established synthetic routes. Its primary application to date lies in the field of materials science as a linker for the construction of metal-organic frameworks. While its specific biological activities have not been extensively explored, the prevalence of the 1,2,4-triazole core in medicinally active compounds suggests that this molecule may hold untapped potential in drug discovery and development. Further research into its pharmacological properties is warranted.

References

- 1. 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | C12H10N6 | CID 570409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

Spectroscopic Analysis of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential applications as a ligand in coordination chemistry and as a scaffold in drug design. A thorough understanding of its molecular structure is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole.

Synthesis of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole

The synthesis of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole has been reported via the reaction of isonicotinonitrile with an excess amount of hydrazine in ethylene glycol at 130°C.[1] Another reported method involves the reaction of isonicotinic acid and hydrazine in a Teflon-lined reactor at 186°C for 48 hours.[1] This latter method produces a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.[1]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole. These predictions are based on the analysis of the chemical structure and typical chemical shift values for 4-substituted pyridines and 1,2,4-triazoles.

Table 1: Expected ¹H NMR Data for 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridyl H-2, H-6 | 8.6 - 8.8 | Doublet | 4H |

| Pyridyl H-3, H-5 | 7.8 - 8.0 | Doublet | 4H |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |

Table 2: Expected ¹³C NMR Data for 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole

| Carbon | Expected Chemical Shift (δ, ppm) |

| Triazole C-3, C-5 | 155 - 160 |

| Pyridyl C-4 | 140 - 145 |

| Pyridyl C-2, C-6 | 150 - 155 |

| Pyridyl C-3, C-5 | 120 - 125 |

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole is provided below.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Data Acquisition

-

Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds between scans is typically sufficient.

-

-

For ¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical spectral width: 0 to 180 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify the chemical shifts of the peaks in both the ¹H and ¹³C NMR spectra.

Molecular Structure and NMR Assignments

The logical relationship between the structure of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole and its expected NMR signals can be visualized as follows:

Caption: Molecular structure of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole with expected NMR assignments.

References

An In-depth Technical Guide to 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine: A C12H10N6 Heterocycle for Advanced Chemical Biology

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the synthesis, characterization, and application of 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, a nitrogen-rich heterocyclic compound with the molecular formula C12H10N6. While the core structure is a dihydrotetrazine, its oxidized counterpart, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, is a prominent reagent in bioorthogonal chemistry. This guide will cover both forms, with a particular focus on the application of the tetrazine in inverse electron demand Diels-Alder (IEDDA) reactions, a powerful tool in modern drug development and biological research.

Introduction

Heterocyclic compounds are the cornerstone of many pharmaceutical and biological research endeavors. The C12H10N6 isomer, with the IUPAC name 3,6-dipyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazine , and its oxidized form, 3,6-dipyridin-2-yl-1,2,4,5-tetrazine , are versatile molecules with significant applications in chemical biology. The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it an exceptional diene in IEDDA reactions. This "click chemistry" reaction is noted for its rapid kinetics and high specificity, allowing for the conjugation of molecules in complex biological environments without interfering with native processes.[1][2] The dihydro- form can be considered a stable precursor that can be oxidized to the reactive tetrazine.

Synthesis and Characterization

The synthesis of 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine typically involves a two-step process: the formation of the 1,2,4,5-tetrazine ring followed by a reduction to the dihydrotetrazine.

2.1. Experimental Protocols

Protocol 2.1.1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This procedure is adapted from established methods for the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines from nitriles.

-

Materials: 2-cyanopyridine, Hydrazine hydrate (80% solution), Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Ethanol (95%).

-

Procedure:

-

A mixture of 2-cyanopyridine (4.0 mmol, 0.416 g), 80% hydrazine hydrate (5 mL), and CoCl₂·6H₂O (1.0 mmol, 0.238 g) in 95% ethanol (4 mL) is prepared.[3]

-

The mixture is transferred to a 15-mL Teflon-lined autoclave and heated at 120°C for 72 hours.

-

The autoclave is then cooled slowly to room temperature (e.g., at a rate of 5°C/hour).

-

The resulting crude product containing the dihydrotetrazine is oxidized. While the original protocol isolates the dihydro form, for the purpose of obtaining the tetrazine, an oxidation step is introduced.

-

The crude product is suspended in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent such as sodium nitrite in the presence of an acid, or with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4][5]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The resulting solid is purified by column chromatography on silica gel to yield 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as a reddish-purple solid.

-

Protocol 2.1.2: Synthesis of 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine

This protocol focuses on the direct synthesis and isolation of the dihydrotetrazine, or its formation via reduction of the corresponding tetrazine.

-

Materials: 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, Sodium borohydride (NaBH₄) or a similar reducing agent, Methanol.

-

Procedure:

-

3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine is dissolved in methanol.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise with stirring.

-

The reaction is allowed to proceed until the characteristic color of the tetrazine disappears, indicating its reduction.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting solid can be recrystallized to obtain pure 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine as a yellow solid.[6]

-

Quantitative Data

The primary quantitative data available for 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine relates to its reactivity in IEDDA reactions. The electron-withdrawing nature of the pyridyl groups significantly enhances the reaction rate compared to other tetrazine derivatives.

| Reactant 1 | Reactant 2 | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 118 |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 3.6 |

| 3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 23 |

Table 1: Comparative reaction rates of various tetrazines with Bicyclononyne (BCN) in Methanol.[7]

Core Application: Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The most significant application of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine is in bioorthogonal chemistry, specifically through the IEDDA reaction with strained alkenes or alkynes. This reaction is characterized by its exceptionally fast kinetics and the absence of a need for a catalyst, making it ideal for use in living systems.[1]

4.1. Signaling Pathway and Experimental Workflow Visualization

The IEDDA reaction can be visualized as a streamlined workflow for bioconjugation.

References

- 1. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 2. escholarship.org [escholarship.org]

- 3. 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole (CAS 38634-05-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 38634-05-8, identified as 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole. This molecule is of interest primarily as a known impurity of the antitubercular drug Isoniazid, referred to as Isoniazid Impurity 7. It also serves as a versatile ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its nitrogen-rich structure, which allows for the formation of stable complexes with various metal ions. This guide details its chemical and physical properties, synthesis methodologies, and analytical procedures for its characterization and quantification.

Chemical and Physical Properties

4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole is a heterocyclic compound featuring a central 1,2,4-triazole ring substituted with an amino group and two 4-pyridyl rings.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 38634-05-8 |

| Molecular Formula | C₁₂H₁₀N₆ |

| Molecular Weight | 238.25 g/mol [1] |

| IUPAC Name | 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine[1] |

| Synonyms | 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole, 3,5-bis(pyridin-4-yl)-4-amino-1,2,4-triazole, Isoniazid Impurity 7, Iproniazid Impurity 1, Topiroxostat impurity 02 |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 335-340 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 555.6 ± 60.0 °C | [2] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [2] |

| Appearance | White to off-white or pale brownish-orange solid/crystals | [2][3] |

| Solubility | Slightly soluble in DMSO (heated), Methanol, and Pyridine (heated) | |

| Storage | Room temperature, in a dark place under an inert atmosphere |

Synthesis Protocols

Two primary methods for the synthesis of 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole have been reported in the literature. Both methods utilize a hydrothermal approach in a sealed vessel.

Method 1: From 4-Cyanopyridine

This method involves the reaction of 4-cyanopyridine with hydrazine monohydrate.[3]

Experimental Protocol:

-

Combine 4-cyanopyridine (2.6 g, 25 mmol), 79% hydrazine monohydrate (3 mL), deionized water (8 mL), and ethanol (1 mL) in a 25 mL Teflon-lined autoclave.[3]

-

Seal the autoclave and heat it to 120 °C for 48 hours.[3]

-

Allow the autoclave to cool slowly to room temperature (22 °C).[3]

-

Isolate the resulting pale brownish-orange crystals by filtration.[3]

-

Wash the crystals with deionized water and acetone.[3]

-

Dry the product in vacuo.[3]

-

The reported yield is approximately 39.4%.[3]

Synthesis Workflow: Method 1

Method 2: From Isonicotinic Acid

This method involves the reaction of isonicotinic acid with hydrazine. It is reported to produce a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and its deaminated analog, 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.[4][5]

Experimental Protocol:

-

Mix isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine (2 mL) in a 15 mL Teflon-lined reactor.[4][5]

-

After cooling, dilute the resulting liquid with water.

-

Adjust the pH of the solution from 9 to 6 using HCl to precipitate the product.[4][5]

-

Collect the white precipitate by filtration.

-

Recrystallize the product from ethanol. The product will be a mixture containing the target compound.[4][5]

Synthesis Workflow: Method 2

Spectroscopic Characterization

The structure of 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole can be confirmed using standard spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.79 (d, J = 5.5 Hz, 4H), 8.07 (d, J = 5.6 Hz, 4H), 6.51 (s, 2H) | [3] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 153.0, 150.1, 133.9, 122.0 | [3] |

| FT-IR (cm⁻¹) | 3331, 3215 (N-H stretching), 1605 (C=N stretching), 1523, 1505, 1463 (aromatic C=C stretching) | [3] |

Analytical Quantification

As an impurity in Isoniazid, the quantification of 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole is crucial for quality control in pharmaceutical manufacturing. A general high-performance liquid chromatography (HPLC) method with UV detection is suitable for this purpose. The following is a representative, non-validated protocol based on methods for analyzing Isoniazid and its impurities.[6][7][8][9][10]

General HPLC-UV Method:

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

-

Mobile Phase: A buffered aqueous solution with an organic modifier. For example, a mixture of a phosphate buffer (e.g., 0.01 M Na₂HPO₄) and acetonitrile or methanol. The pH is typically adjusted to be between 3 and 7.[6][8]

-

Detection Wavelength: UV detection is typically performed at a wavelength where both Isoniazid and its impurities have significant absorbance, for instance, around 260-273 nm.[7][10]

-

Quantification: Quantification is achieved by comparing the peak area of the impurity in the sample to that of a certified reference standard of 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole.

General Analytical Workflow for Impurity Quantification

Biochemical Properties and Mechanism of Action

There is currently no scientific literature available that describes a specific biological mechanism of action or involvement in signaling pathways for 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole. Its primary relevance in a biological context is as a process-related impurity in the synthesis of Isoniazid. As such, its concentration in the final drug product is strictly controlled to ensure the safety and efficacy of the medication. The toxicological profile of this specific impurity has not been extensively studied in publicly available literature.

Applications in Materials Science

Beyond its role as a pharmaceutical impurity, 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole has applications as a building block in coordination chemistry and materials science. It can be used to prepare cadmium aminoisophthalate pyridinyltriazolamine metal-organic frameworks for detection applications and to synthesize linear trinuclear Cu(II) complexes with magnetic properties.

Conclusion

4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole (CAS 38634-05-8) is a well-characterized chemical compound with established synthesis and analytical procedures. While it lacks a known direct biological or pharmacological role, its significance as a pharmaceutical impurity in Isoniazid necessitates rigorous control and monitoring. Furthermore, its utility as a ligand in the construction of novel coordination polymers and metal-organic frameworks highlights its importance in the field of materials science. This guide provides a foundational resource for professionals engaged in the synthesis, analysis, and study of this compound.

References

- 1. 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | C12H10N6 | CID 570409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.org [mdpi.org]

- 5. mdpi.com [mdpi.com]

- 6. Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. pjmhsonline.com [pjmhsonline.com]

- 9. vnips.in [vnips.in]

- 10. academic.oup.com [academic.oup.com]

A Technical Guide to 4-Amino-1,2,4-Triazole Derivatives: Synthesis, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-amino-1,2,4-triazole derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The unique structural features of the 1,2,4-triazole ring, combined with the reactive 4-amino group, make these derivatives versatile scaffolds for developing novel therapeutic agents.[1][2][3] This document details their synthesis, diverse biological activities, and the key experimental protocols used for their evaluation.

Synthesis of 4-Amino-1,2,4-Triazole Derivatives

The synthesis of 4-amino-1,2,4-triazole derivatives often involves multi-step reactions starting from accessible materials. A common strategy is the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol nucleus, which then serves as a versatile intermediate.[4] This core can be synthesized by cyclizing potassium dithiocarbazinate salt with hydrazine hydrate.[4]

Another prevalent approach involves the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide to form a 1,3,4-oxadiazole intermediate, which is subsequently converted to the 4-amino-1,2,4-triazole core by reacting it with hydrazine hydrate.[1] This core can then be further modified, for example, by condensation with various aromatic aldehydes to produce Schiff bases, which are a major subclass of these derivatives.[1][5]

A general workflow for the synthesis of 4-amino-1,2,4-triazole Schiff base derivatives is outlined below.

Caption: General synthesis workflow for 4-amino-1,2,4-triazole Schiff bases.

One specific method involves reacting 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine with 4-amino-1,2,4-triazole in glacial acetic acid, which is heated to 118°C and refluxed for 4 hours.[6] This method is noted for being short, simple, and providing a high yield.[6]

Biological Activities and Data

Derivatives of 4-amino-1,2,4-triazole exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2][3][7]

Anticancer Activity

Numerous studies have highlighted the potential of 4-amino-1,2,4-triazole derivatives as anticancer agents.[8][9] Their mechanism often involves the inhibition of cancer cell proliferation. For instance, a specific 4-amino-1,2,4-triazole Schiff base derivative was shown to significantly suppress the proliferation of A549 (lung adenocarcinoma) and Bel7402 (human hepatoma) cell lines in a dose-dependent manner.[6] The anticancer potential of various derivatives has been evaluated against a range of human cancer cell lines.[8]

Table 1: Anticancer Activity of 4-Amino-1,2,4-Triazole Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4-amino-1,2,4-triazole Schiff base derivative | A549 (Lung) | IC₅₀ | 144.1 ± 4.68 µg/mL | [6] |

| 4-amino-1,2,4-triazole Schiff base derivative | Bel7402 (Liver) | IC₅₀ | 195.6 ± 1.05 µg/mL | [6] |

| Diarylurea derivative (62i) | HT-29 (Colon) | IC₅₀ | 0.90 µM | [10] |

| Diarylurea derivative (62i) | H460 (Lung) | IC₅₀ | 0.85 µM | [10] |

| Diarylurea derivative (62i) | MDA-MB-231 (Breast) | IC₅₀ | 1.54 µM |[10] |

Antimicrobial Activity

The 1,2,4-triazole scaffold is a core component of several clinically used antifungal agents, such as fluconazole.[2][5] Derivatives of 4-amino-1,2,4-triazole have been extensively studied for both antifungal and antibacterial properties.[5][11]

Antibacterial Activity: These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][11] For example, a series of 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols were synthesized and tested against various bacterial strains.[1] Compound 4c from this series, featuring a p-hydroxyl group, was found to be the most active against Gram-positive bacteria.[1] Another study found that a derivative with a 4-trichloromethyl group exhibited high activity, equivalent to the standard drug ceftriaxone.[12]

Antifungal Activity: The antifungal potential of these derivatives is also significant.[2][13] A study on novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol found that several synthesized compounds exhibited strong antifungal effects against Microsporum gypseum, with six derivatives showing activity superior to the standard drug ketoconazole.[5] Another series of derivatives containing amino acid fragments showed exceptional activity against the phytopathogenic fungus Physalospora piricola.[14][15]

Table 2: Antimicrobial Activity (MIC) of 4-Amino-1,2,4-Triazole Derivatives

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4c | Staphylococcus aureus | 16 | [1] |

| 4c | Bacillus subtilis | 20 | [1] |

| 4e | Escherichia coli | 25 | [1] |

| 4e | Salmonella typhi | 31 | [1] |

| 4e | Candida albicans | 24 | [1] |

| 4e | Aspergillus niger | 32 | [1] |

| Compound 36 | Staphylococcus aureus | 0.264 mM | [11] |

| Compound 36 | Streptococcus pyogenes | 0.132 mM |[11] |

Anticonvulsant Activity

The 1,2,4-triazole nucleus is a key pharmacophore in the design of anticonvulsant drugs.[7] Newly synthesized series of 4-amino-4H-1,2,4-triazole derivatives were screened for their anticonvulsant activity against the maximal electroshock seizure (MES) model in rats.[16][17] Several compounds showed significant protection against induced seizures, with some being comparable to standard drugs like phenytoin and carbamazepine without demonstrating neurotoxicity at the tested doses.[16][18]

Table 3: Anticonvulsant Activity of 4-Amino-1,2,4-Triazole Derivatives (MES Test)

| Compound ID | Dose (mg/kg) | Protection (%) | Neurotoxicity (at 100 mg/kg) | Reference |

|---|---|---|---|---|

| 3b | 100 | 83.3 | Not Observed | [16] |

| 5d | 100 | 83.3 | Not Observed | [16] |

| 6g | 30 | 100 | Not Observed | [18] |

| 6h | 30 | 100 | Not Observed | [18] |

| 6m | 30 | 100 | Not Observed | [18] |

| Phenytoin | 30 | 100 | - |[18] |

Key Experimental Protocols

Detailed and standardized methodologies are crucial for the evaluation of new chemical entities. The following sections describe the protocols for key assays mentioned in the literature.

Anticancer Activity: MTT Proliferation Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., A549, Bel7402) are cultured in appropriate media and conditions.[6]

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the synthesized 4-amino-1,2,4-triazole derivatives and incubated for a specified period (e.g., 24 hours).[6]

-

MTT Addition: MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.[6]

References

- 1. connectjournals.com [connectjournals.com]

- 2. isres.org [isres.org]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti convulsant activity of some traizole derivatives [wisdomlib.org]

- 8. isres.org [isres.org]

- 9. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity | Zendy [zendy.io]

- 18. japsonline.com [japsonline.com]

In-Depth Technical Guide on the Molecular Conformation of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular conformation of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, a molecule of significant interest in coordination chemistry and materials science. This document summarizes key structural data, details experimental protocols for its synthesis and analysis, and presents visual representations of its structure and the workflow for its characterization.

Core Molecular Structure and Conformation

The molecular structure of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole consists of a central 1,2,4-triazole ring substituted with an amino group at the 4-position and two 4-pyridyl rings at the 3- and 5-positions. The overall conformation of the molecule is not perfectly planar. The two pyridine rings are twisted with respect to the central triazole ring. This twisting is a key feature of its three-dimensional structure.

In the solid state, the molecules of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole form centrosymmetrically related dimers. These dimers are held together by intermolecular N—H⋯N hydrogen bonds, which contribute to the stability of the crystal lattice and form a three-dimensional network.[1]

Quantitative Conformational Data

The precise orientation of the pyridyl rings relative to the triazole core is defined by the dihedral angles. The crystallographic data for 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole is summarized in the table below.

| Parameter | Value |

| Dihedral angle between Pyridine Ring 1 and Triazole Ring | 35.7 (2)° |

| Dihedral angle between Pyridine Ring 2 and Triazole Ring | 16.8 (2)° |

Data obtained from single-crystal X-ray diffraction analysis.[1]

Experimental Protocols

Synthesis of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole

Two primary methods for the synthesis of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole have been reported.

Method 1: From Isonicotinic Acid and Hydrazine [2]

-

Reaction Setup: Mix isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine (2 ml) in a 15 ml Teflon-lined reactor.

-

Heating: Heat the mixture for 48 hours at 186°C.

-

Work-up:

-

Dilute the resulting liquid with water.

-

Adjust the pH of the solution from 9 to 6 by adding HCl solution.

-

Collect the resulting white precipitate.

-

-

Purification: Recrystallize the precipitate from ethanol.

-

Note: This method yields a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.

-

Method 2: From Isonicotinonitrile and Hydrazine [2]

-

Reaction Setup: React isonicotinonitrile with an excess amount of hydrazine in ethylene glycol.

-

Heating: Heat the reaction mixture at 130°C.

-

Note: This method is reported to be an earlier literature method for the preparation of the target compound.

-

Conformational Analysis by Single-Crystal X-ray Diffraction

The definitive molecular conformation of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole in the solid state is determined by single-crystal X-ray diffraction.

-

Crystal Growth:

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of X-rays, typically from a Mo Kα radiation source.

-

Collect the diffraction data at a controlled temperature (e.g., 293 K). The angles and intensities of the diffracted X-rays are measured.[4]

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and torsion angles.

-

Visualizations

Molecular Structure of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole

Caption: Molecular structure of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole.

Experimental Workflow for Conformational Analysis

Caption: Workflow for synthesis and conformational analysis.

References

Spectroscopic and Structural Characterization of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural data for the heterocyclic compound 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine. This molecule is of significant interest in the fields of coordination chemistry, materials science, and drug development due to its versatile ligand properties and potential biological activities. This document summarizes key spectroscopic data (FT-IR, NMR, and UV-Vis), provides a detailed experimental protocol for its synthesis, and presents crystallographic data of a closely related isomer to offer structural insights.

Synthesis of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

A reliable method for the synthesis of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine involves the reaction of 4-cyanopyridine with hydrazine monohydrate under hydrothermal conditions.

Experimental Protocol

In a 25 mL Teflon-lined autoclave, 2.6 g (25 mmol) of 4-cyanopyridine is combined with 3 mL of hydrazine monohydrate (79%), 8 mL of water, and 1 mL of ethanol. The autoclave is sealed and heated to 120 °C for 48 hours. After the reaction, the autoclave is allowed to cool slowly to 22 °C, which typically yields pale brownish-orange crystals of the product. These crystals are then isolated by filtration, washed sequentially with water and acetone, and finally dried under vacuum.

Spectroscopic Data

The following sections present the key spectroscopic data for 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine, crucial for its identification and characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. The characteristic vibrational frequencies are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| 3528, 3333 | N-H stretching (amine) |

| 3215, 3085 | C-H stretching (aromatic) |

| 1632, 1602 | C=N stretching (triazole and pyridine rings) |

| 1525, 1508 | C=C stretching (aromatic rings) |

| 1460 | N-H bending (amine) |

| 1214 | C-N stretching |

| 827 | C-H out-of-plane bending (para-substituted pyridine) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The ¹H and ¹³C NMR data were recorded in DMSO-d₆.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.79 | d | 4H | Protons ortho to pyridine nitrogen |

| 8.07 | d | 4H | Protons meta to pyridine nitrogen |

| 6.51 | s | 2H | -NH₂ (amine protons) |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 153.0 | C=N in triazole ring |

| 150.1 | Carbon atoms ortho to pyridine nitrogen |

| 133.9 | Carbon atom of pyridine attached to the triazole ring |

| 122.0 | Carbon atoms meta to pyridine nitrogen |

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography Data

To date, a detailed crystal structure for 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine has not been published. However, the crystal structure of the closely related isomer, 3,5-di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine , provides valuable insight into the molecular geometry and packing of this class of compounds.[2][3] The data presented below is for the pyridin-2-yl isomer and should be considered as a representative example.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.6191 (2) |

| b (Å) | 14.7136 (4) |

| c (Å) | 11.4703 (4) |

| α (°) | 90 |

| β (°) | 95.474 (2) |

| γ (°) | 90 |

| Volume (ų) | 1112.01 (6) |

| Z | 4 |

| R-factor | 0.045 |

In the solid state of the pyridin-2-yl isomer, the molecule is nearly planar, with the planes of the pyridyl rings being only slightly twisted relative to the central triazole ring.[2] The crystal packing is stabilized by intermolecular interactions.[2] It is reasonable to expect that the pyridin-4-yl isomer would adopt a similarly planar conformation, with potential for extensive hydrogen bonding and π-π stacking interactions, influencing its solid-state properties and its behavior as a ligand in coordination complexes.

References

The Ascendancy of Pyridyl-Triazole Ligands in Supramolecular Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of the pyridine and triazole moieties into a single molecular scaffold has given rise to a versatile and powerful class of ligands in supramolecular chemistry. Pyridyl-triazole ligands, readily synthesized and functionalized through robust "click" chemistry, have demonstrated exceptional capabilities in coordinating with a wide array of metal ions. This has led to the development of novel supramolecular assemblies with tailored applications in catalysis, materials science, and medicine. This technical guide provides an in-depth exploration of the core principles of pyridyl-triazole ligand chemistry, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to empower researchers in this dynamic field.

Core Concepts: Synthesis and Coordination Versatility

The prevalence of pyridyl-triazole ligands stems largely from the efficiency and modularity of their synthesis, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.[1][2][3] This reaction allows for the straightforward coupling of pyridyl-alkynes with organic azides, yielding 1,4-disubstituted 1,2,3-triazoles. The strategic placement of the pyridyl and triazole rings, along with the substituents on the triazole, dictates the ligand's coordination behavior.

Pyridyl-triazole ligands exhibit remarkable versatility in their coordination modes, acting as bidentate, tridentate, or even bridging ligands.[4][5][6] The nitrogen atoms of both the pyridine ring and the triazole ring (N2 and/or N3) can participate in metal binding.[5][7] This adaptability allows for the construction of a diverse range of metal complexes with varying geometries and electronic properties.[4][7]

Experimental Protocols: A Guide to Synthesis and Characterization

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of a representative pyridyl-triazole ligand and the subsequent formation of a metal complex, based on established literature procedures.[1][2][8]

Synthesis of a Bidentate Pyridyl-Triazole Ligand

This protocol outlines the synthesis of 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine via the CuAAC reaction.

Materials:

-

2-(Azidomethyl)pyridine

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-(azidomethyl)pyridine (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of DMF and water.

-

To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyridyl-triazole ligand.

Synthesis of a Ruthenium(II) Complex

This protocol describes the formation of a [Ru(bpy)₂(pyridyl-triazole)]²⁺ complex.

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O

-

Pyridyl-triazole ligand (from section 2.1)

-

Ethanol

-

Water

-

Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

-

Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) and the pyridyl-triazole ligand (1.1 eq) in a 3:1 mixture of ethanol and water.

-

Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4 hours.

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any unreacted starting material.

-

To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as its hexafluorophosphate salt.

-

Collect the precipitate by filtration, wash with cold water, then with a small amount of diethyl ether.

-

Dry the solid product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., acetone/diethyl ether).

Characterization Techniques

The synthesized ligands and their metal complexes are typically characterized using a suite of spectroscopic and analytical methods.[8][9]

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | To confirm the molecular structure of the ligand and to observe changes in chemical shifts upon metal coordination.[10] |

| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight of the ligand and the complex, confirming their composition. |

| FTIR Spectroscopy | To identify characteristic vibrational frequencies of functional groups and to observe shifts upon coordination. |

| UV-Visible Spectroscopy | To study the electronic absorption properties of the ligands and their metal-to-ligand charge transfer (MLCT) bands in complexes.[11] |

| Luminescence Spectroscopy | To investigate the emission properties (fluorescence, phosphorescence) and determine quantum yields and lifetimes.[11][12] |

| Single-Crystal X-ray Diffraction | To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.[5][7] |

| Cyclic Voltammetry | To investigate the electrochemical properties and determine the redox potentials of the metal complexes.[12] |

Quantitative Data Summary

The photophysical and electrochemical properties of pyridyl-triazole metal complexes are crucial for their application in areas such as sensing and light-emitting devices. The following tables summarize representative data for selected Rhenium(I) and Ruthenium(II) complexes.

Table 1: Photophysical Properties of Selected Pyridyl-Triazole Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |

| [ReCl(CO)₃(Bn-pyta)] | 333 | - | - | 8.90 (in 2-MeTHF at 77 K) | [11] |

| [Ru(bpy)₂(pytz)]²⁺ | - | - | - | - | [12][13] |

| [Ru(bpy)₂(pytz-inv)]²⁺ | - | - | - | - | [12][13] |

Bn-pyta = 1-benzyl-4-(2-pyridyl)-1,2,3-triazole; pytz = 4-(pyrid-2-yl)-1,2,3-triazole; pytz-inv = 1-(pyrid-2-yl)-1,2,3-triazole

Table 2: Electrochemical Properties of a Ruthenium(II) Pyridyl-Triazole Complex

| Complex | E₁/₂ (Oxidation, V vs Fc/Fc⁺) | E₁/₂ (Reduction, V vs Fc/Fc⁺) | Reference |

| [Ru(bpy)₂(btz)]²⁺ | +0.92 | - | [12] |

| [Ru(bpy)₃]²⁺ | +0.89 | - | [12] |

btz = 1,1′-dibenzyl-4,4′-bi-1,2,3-triazolyl

Applications in Catalysis and Molecular Systems

The unique electronic and steric properties of pyridyl-triazole ligands have established them as highly effective components in catalytic systems and functional molecular architectures.

Catalysis

Pyridyl-triazole ligands have been successfully employed in a variety of catalytic reactions, including the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) itself, where they can accelerate the reaction.[14] Palladium complexes of phosphino-triazole-pyridine ligands have demonstrated excellent activity in the α-alkylation of acetophenone derivatives.[15] The modular nature of these ligands allows for fine-tuning of the catalyst's activity and selectivity.

Molecular Switches and Sensors

The distinct coordination preferences of different metal oxidation states (e.g., Cu(I) and Cu(II)) with pyridyl-triazole ligands are being explored for the development of molecular switches.[1] By designing ditopic ligands with different binding pockets, it is possible to control the position of a metal ion within the molecule through an external stimulus like oxidation or reduction.[1] Furthermore, the luminescent properties of certain pyridyl-triazole metal complexes can be modulated by the presence of specific anions or cations, paving the way for their use as chemical sensors.[16]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Self-Assembly with 2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine: Silver(I) and Iron(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. core.ac.uk [core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Click-triazole N2 coordination to transition-metal ions is assisted by a pendant pyridine substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Supramolecular chemistry of two new bis(1,2,3-triazolyl)pyridine macrocycles: metal complexation, self-assembly and anion binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Metal-Organic Frameworks with Pyridyl-Triazole Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of metal-organic frameworks (MOFs) featuring pyridyl-triazole linkers, with a particular focus on their potential in drug delivery systems.

Introduction

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and biomedicine.[1][2] MOFs constructed with pyridyl-triazole-based linkers are of particular interest due to the excellent coordination ability of the nitrogen-rich heterocyclic rings, which can lead to robust frameworks with interesting topologies and potential for active site incorporation.[1][3] The presence of both pyridine and triazole moieties offers multiple coordination sites, allowing for the formation of diverse and stable MOF architectures.[1][3]

This document outlines the synthesis of zinc- and copper-based MOFs using the pyridyl-triazole linker 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt). Detailed protocols for their synthesis, characterization, and a representative application in drug delivery are provided.

Data Presentation: Properties of Pyridyl-Triazole MOFs

The following table summarizes key quantitative data for representative MOFs synthesized with pyridyl-triazole linkers. This data is essential for evaluating their potential for various applications, particularly in drug delivery where porosity and surface area are critical.

| MOF Name | Metal Ion | Pyridyl-Triazole Linker | Other Linker(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Drug Loading Capacity (wt%) | Drug Release (%) | Ref. |

| MOF-1-Zn | Zn(II) | 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt) | 2,5-thiophenedicarboxylic acid (H₂tdc) | Not Reported | Not Reported | Not Reported | Not Applicable | Not Applicable | [1] |

| Cu-MOF | Cu(I) | 3,5-dimethyl-1,2,4-triazole | None | 11.064 | 0.008 | 1.488 | Not Reported | Not Reported | [4] |

| UiO-66-Pyta | Zr(IV) | Pyridyl-triazole functionalized linker | Terephthalic acid | 460 | Not Reported | Not Reported | Not Applicable | Not Applicable | [5] |

| CD-MOF-1 | K(+) | Not Applicable | γ-cyclodextrin | Not Reported | Not Reported | Not Reported | 23-26 (Ibuprofen) | Bioavailability studied | [6] |

Note: Data for drug loading and release are often specific to the drug molecule and experimental conditions and may not be available for all synthesized MOFs.

Experimental Protocols

Synthesis of Pyridyl-Triazole MOFs

The following protocols describe the solvothermal synthesis of two representative MOFs using the 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt) linker.

Protocol 1: Synthesis of MOF-1-Zn [1]

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt)

-

2,5-thiophenedicarboxylic acid (H₂tdc)

-

N,N'-dimethylformamide (DMF)

-

Teflon-lined stainless-steel autoclave (22 mL)

Procedure:

-

In a glass vial, combine Zn(NO₃)₂·6H₂O (120.19 mg, 0.404 mmol), bpt (65.04 mg, 0.273 mmol), and H₂tdc (47.00 mg, 0.273 mmol).

-

Add 12 mL of DMF to the vial and sonicate for 15 minutes to ensure the mixture is well-dispersed.

-

Transfer the mixture to a 22 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120 °C and maintain this temperature for 72 hours.

-

After 72 hours, cool the autoclave to room temperature.

-

Collect the colorless plate-shaped crystals by filtration.

-

Wash the crystals thoroughly with fresh DMF (3 x 10 mL).

-

Air-dry the final product.

Protocol 2: Synthesis of a Copper-based Pyridyl-Triazole MOF [3]

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

3,5-di(4H-1,2,4-triazol-4-yl)pyridine (L)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Dissolve 3,5-di(4H-1,2,4-triazol-4-yl)pyridine (L) (0.05 mmol, 10.6 mg) in 5 mL of H₂O.

-

Dissolve Cu(NO₃)₂·3H₂O (0.05 mmol, 12.1 mg) in 5 mL of MeOH.

-

Slowly add the methanolic solution of the copper salt to the aqueous solution of the ligand.

-

Stir the resulting mixture at room temperature for 10 minutes.

-

Filter the solution.

-

Allow the filtrate to stand at room temperature.

-

Blue block-shaped crystals suitable for single-crystal X-ray diffraction will form after a few days.

Experimental Workflow for MOF Synthesis

Caption: General workflow for the solvothermal synthesis of pyridyl-triazole MOFs.

Characterization of Synthesized MOFs

Protocol 3: Powder X-ray Diffraction (PXRD) Analysis

Purpose: To confirm the crystalline phase and purity of the synthesized MOF.

Procedure:

-

Grind a small sample of the dried MOF into a fine powder using a mortar and pestle.

-

Mount the powdered sample on a flat sample holder.

-

Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02°.

-

Compare the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction (SCXRD) data to confirm the phase purity.

Protocol 4: Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability of the MOF.

Procedure:

-

Place 5-10 mg of the dried MOF sample into an alumina crucible.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature. The decomposition temperature is identified as the point of significant weight loss after the initial removal of guest solvent molecules.

Protocol 5: Brunauer-Emmett-Teller (BET) Surface Area Analysis

Purpose: To determine the specific surface area, pore volume, and pore size distribution of the MOF.

Procedure:

-

Activate the MOF sample by heating it under vacuum to remove any guest molecules from the pores. A typical activation condition is 120-150 °C for 12 hours.

-

Transfer the activated sample to a pre-weighed analysis tube and weigh it again to determine the sample mass.

-

Perform N₂ adsorption-desorption measurements at 77 K (liquid nitrogen temperature).

-

Calculate the specific surface area from the N₂ adsorption isotherm using the BET equation in the relative pressure (P/P₀) range of 0.05 to 0.3.

-

Determine the total pore volume from the amount of N₂ adsorbed at a relative pressure of approximately 0.99.

-

Calculate the pore size distribution using methods such as the Barrett-Joyner-Halenda (BJH) method applied to the desorption branch of the isotherm.

Application in Drug Delivery

Pyridyl-triazole MOFs, with their porous structure and tunable properties, are excellent candidates for drug delivery systems.[2] The following protocols detail a representative example of loading and in vitro release of a model drug, ibuprofen.

Drug Loading and Release Studies

Protocol 6: Ibuprofen Loading into a Pyridyl-Triazole MOF [6]

Materials:

-

Activated pyridyl-triazole MOF

-

Ibuprofen

-

Ethanol

Procedure:

-

Prepare a solution of ibuprofen in ethanol (e.g., 1 mg/mL).

-

Immerse a known amount of activated MOF (e.g., 50 mg) in the ibuprofen solution (e.g., 20 mL).

-

Stir the suspension at room temperature for 24 hours to allow for drug encapsulation.

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the collected solid with fresh ethanol to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum.

-

To determine the drug loading capacity, dissolve a known weight of the drug-loaded MOF in a suitable solvent (that dissolves both the MOF and the drug) and quantify the ibuprofen concentration using UV-Vis spectroscopy at its characteristic wavelength (approx. 222 nm). The drug loading is calculated as: (mass of loaded drug / mass of drug-loaded MOF) x 100%.

Protocol 7: In Vitro Ibuprofen Release Study

Materials:

-

Ibuprofen-loaded MOF

-

Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating a tumor microenvironment)

-

Shaking incubator

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Disperse a known amount of the ibuprofen-loaded MOF (e.g., 20 mg) in a specific volume of PBS (e.g., 20 mL) in a sealed container.

-

Place the container in a shaking incubator at 37 °C.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 2 mL) of the release medium.

-

Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

-

Centrifuge the withdrawn aliquot to separate any MOF particles.

-

Measure the concentration of ibuprofen in the supernatant using a UV-Vis spectrophotometer.

-

Calculate the cumulative percentage of drug released over time.

Experimental Workflow for Drug Delivery Evaluation

Caption: Workflow for drug loading and in vitro release studies using pyridyl-triazole MOFs.

Potential Signaling Pathway Involvement

While direct modulation of specific signaling pathways by pyridyl-triazole MOFs is an emerging area of research, their application in therapies such as photodynamic therapy (PDT) implicates them in the generation of reactive oxygen species (ROS), which are key signaling molecules. In PDT, a photosensitizer (which can be the MOF itself or a loaded molecule) generates ROS upon light irradiation, leading to oxidative stress and subsequent cancer cell apoptosis.[4][7]

ROS-Mediated Apoptotic Signaling Pathway

Caption: A simplified diagram of ROS-mediated apoptosis induced by a photosensitizing MOF.

Biocompatibility and Cytotoxicity

For any biomedical application, the biocompatibility and potential toxicity of the material are of paramount importance. The toxicity of MOFs is generally dependent on the nature of both the metal ions and the organic linkers.[8][9] Zinc is an essential trace element in the human body, and MOFs based on zinc are often considered to have good biocompatibility.[10][11] Similarly, some triazole derivatives have been shown to exhibit low cytotoxicity to normal cells.[12] However, a thorough evaluation of the cytotoxicity of any new pyridyl-triazole MOF is crucial. Standard assays such as the MTT assay can be used to assess the viability of cell lines (e.g., normal and cancerous cell lines) upon exposure to the MOF. These studies are essential to establish a safe concentration range for therapeutic applications.

Conclusion

Metal-organic frameworks synthesized from pyridyl-triazole linkers represent a versatile class of materials with significant potential, particularly in the field of drug delivery. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis, characterization, and application of these promising nanomaterials. Further research into tuning their properties, loading various therapeutic agents, and understanding their in vivo behavior will be crucial for their translation into clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazole-Based Cu(I) Cationic Metal-Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Progress of Metal-Organic Framework-Based Photodynamic Therapy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity screening of two prevalent metal organic frameworks for therapeutic use in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tailoring biocompatibility of composite scaffolds of collagen/guar gum with metal–organic frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08824F [pubs.rsc.org]

Application Notes and Protocols for 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine in Coordination Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is a versatile nitrogen-rich heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its unique structural features, including the presence of multiple coordination sites—the pyridyl nitrogen atoms and the triazole ring—make it an excellent building block for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are of great interest due to their diverse topologies and potential applications in areas such as gas storage, catalysis, sensing, and drug delivery. The rigid nature of the triazole and pyridine rings contributes to the formation of robust and porous frameworks. This document provides an overview of the applications of 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine in the synthesis of coordination polymers, along with detailed experimental protocols and characterization data.

Data Presentation

The following table summarizes the synthesis conditions and key properties of representative coordination polymers synthesized using 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine and its derivatives. This data is compiled from various research publications and is intended to provide a comparative overview.

| Metal Ion | Co-ligand(s) | Synthesis Method | Temperature (°C) | Time (h) | Framework Dimensionality | Key Properties | Reference |

| Cd(II) | 5-hydroxyisophthalic acid | Hydrothermal | - | - | 2D | - | [1] |

| Zn(II) | Dicyanamide | Solvothermal | - | - | 0D (discrete complex) | Photoluminescent | [2] |

| Cd(II) | Dicyanamide | Solvothermal | - | - | 0D (discrete complex) | Photoluminescent | [2] |

| Cd(II) | Tricyanomethanide | Solvothermal | - | - | 0D (discrete complex) | Photoluminescent | [2] |

| Cu(II) | Terephthalic acid | Hydrothermal/Solvothermal | - | - | 1D and 2D polythreaded | - | [3] |

| Cd(II) | Terephthalic acid | Hydrothermal/Solvothermal | - | - | 2D interpenetrating | Porous network | [3] |

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Cd(II) Coordination Polymer

This protocol is adapted from a general method for the hydrothermal synthesis of cadmium(II) coordination polymers.[1][4]

Materials:

-

Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

-

5-hydroxyisophthalic acid

-

Deionized water

-

Ethanol

Procedure:

-

In a 25 mL Teflon-lined stainless-steel autoclave, combine Cd(NO₃)₂·4H₂O (0.1 mmol, 30.8 mg), 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (0.1 mmol, 23.8 mg), and 5-hydroxyisophthalic acid (0.1 mmol, 18.2 mg).

-

Add 15 mL of deionized water to the mixture.

-

Stir the mixture for 30 minutes to ensure homogeneity.

-

Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

-

After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

-

Collect the resulting colorless crystals by filtration.

-

Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (2 x 10 mL).

-

Dry the crystals in air.

Characterization:

-

Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and framework topology.

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the coordination polymer.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the coordination of the ligand to the metal center.

-

Fluorescence Spectroscopy: To investigate the luminescent properties of the material.

Protocol 2: Solvothermal Synthesis of a Fluorescent Zn(II) Coordination Polymer

This protocol is a general procedure for the solvothermal synthesis of zinc(II) coordination polymers with potential fluorescent properties.[2][5]

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-